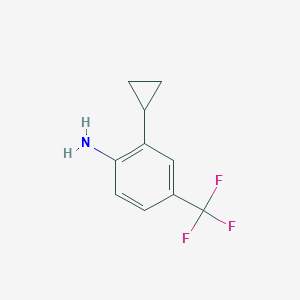

2-Cyclopropyl-4-(trifluoromethyl)aniline

説明

2-Cyclopropyl-4-(trifluoromethyl)aniline is a substituted aniline derivative featuring a cyclopropyl group at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position of the aromatic ring. This structural motif combines steric rigidity (from the cyclopropyl moiety) with enhanced lipophilicity and metabolic stability (imparted by the -CF₃ group), making it a promising candidate for pharmaceutical and agrochemical applications .

特性

IUPAC Name |

2-cyclopropyl-4-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N/c11-10(12,13)7-3-4-9(14)8(5-7)6-1-2-6/h3-6H,1-2,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMYTZDPEBZDGKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=CC(=C2)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: One common method is through the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aniline in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. For example, the preparation of 2,6-dichloro-4-trifluoromethyl-aniline involves halogenation and ammoniation reactions starting from p-Chlorobenzotrifluoride . Similar methodologies can be adapted for the synthesis of 2-Cyclopropyl-4-(trifluoromethyl)aniline, ensuring high yield and purity.

化学反応の分析

Types of Reactions: 2-Cyclopropyl-4-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aniline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aniline ring.

科学的研究の応用

Pharmaceutical Development

Biological Activity

Research indicates that 2-Cyclopropyl-4-(trifluoromethyl)aniline exhibits significant biological activity, particularly as an enzyme inhibitor. Compounds with trifluoromethyl groups often demonstrate enhanced potency compared to their non-fluorinated counterparts, making this compound a candidate for further pharmacological exploration .

Case Study: Antimycobacterial Activity

A study focused on the structure-activity relationship of related compounds revealed that certain derivatives exhibited potent antitubercular activity against Mycobacterium tuberculosis. The optimization of these compounds involved modifications that increased solubility and metabolic stability, which are critical factors for drug development .

Agrochemical Applications

Insecticidal Properties

The trifluoromethyl group enhances the lipophilicity of the compound, making it more effective in penetrating biological membranes. This property is advantageous in the development of agrochemicals, particularly insecticides and fungicides. Compounds similar to 2-Cyclopropyl-4-(trifluoromethyl)aniline have been reported to exhibit insecticidal properties against various pests, suggesting potential applications in agricultural settings.

Synthesis and Chemical Reactions

Reactivity Profiles

The compound can undergo nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of the aniline moiety. The trifluoromethyl group can act as a leaving group in certain reactions, facilitating the formation of various derivatives with altered biological properties.

Synthesis Methods

Several synthesis methods have been reported for 2-Cyclopropyl-4-(trifluoromethyl)aniline, which include:

| Synthesis Method | Description |

|---|---|

| Nucleophilic Substitution | Involves the reaction of cyclopropylamine with suitable electrophiles. |

| Electrophilic Aromatic Substitution | Utilizes electrophiles to modify the aniline ring, enhancing biological activity. |

Comparative Analysis with Related Compounds

To better understand the unique properties of 2-Cyclopropyl-4-(trifluoromethyl)aniline, a comparative analysis with structurally similar compounds is essential:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Cyclopropyl-4-(trifluoromethyl)aniline | Contains a trifluoromethyl group | Higher lipophilicity compared to non-fluorinated analogs |

| N-Cyclopropyl-4-nitroaniline | Nitro group instead of trifluoromethyl | Potentially different biological activity due to nitro substitution |

| 3-Cyclopropyl-4-(trifluoromethyl)aniline | Different position of cyclopropyl group | Variation in electronic properties affecting reactivity |

作用機序

The mechanism of action of 2-Cyclopropyl-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit certain protein kinases, which play a crucial role in cell signaling and cancer progression . The trifluoromethyl group enhances the compound’s binding affinity to its targets, thereby increasing its potency.

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 2-Cyclopropyl-4-(trifluoromethyl)aniline and related compounds:

Table 1: Structural and Functional Comparison

Key Analysis

Substituent Effects on Tubulin Binding Trifluralin (TFL): The 2,6-dinitro groups in TFL create strong electron-withdrawing effects, facilitating interactions with plant tubulin’s hydrophobic binding pockets. Its N,N-dipropyl chains enhance soil adhesion, critical for pre-emergent herbicidal activity . However, the cyclopropyl group may improve binding to mammalian tubulin by mimicking natural ligands like colchicine .

Role of Fluorine and Lipophilicity

- The -CF₃ group in all listed compounds significantly increases logP values (a measure of lipophilicity), promoting membrane permeability and resistance to oxidative metabolism . For example, trifluralin’s -CF₃ group contributes to its long environmental persistence, while in the target compound, it may enhance blood-brain barrier penetration for CNS-targeted therapies.

Synthetic Flexibility Unlike TFL and dinitroaniline derivatives (which require multi-step nitration protocols), 2-Cyclopropyl-4-(trifluoromethyl)aniline can be synthesized via Pd-catalyzed cross-coupling reactions, as suggested by analogous Sonogashira couplings in . This flexibility allows for rapid diversification of the aniline core .

Research Findings and Implications

- Antitumor Potential: Structural analogs of the target compound, such as N-(3-bromopropyl)-2,6-dinitro-4-(trifluoromethyl)aniline, demonstrate potent inhibition of tubulin polymerization in cancer cells (IC₅₀ = 0.2 µM) . The cyclopropyl variant may exhibit similar efficacy with reduced off-target toxicity due to its unique steric profile.

- Agrochemical Limitations : While TFL’s dinitro groups are critical for herbicidal activity, the absence of these groups in 2-Cyclopropyl-4-(trifluoromethyl)aniline likely limits its utility in agriculture. However, its rigidity could be exploited in designing soil-stable fungicides.

生物活性

2-Cyclopropyl-4-(trifluoromethyl)aniline is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

- IUPAC Name: 2-Cyclopropyl-4-(trifluoromethyl)aniline

- Molecular Formula: C10H10F3N

- Molecular Weight: 215.19 g/mol

The compound features a cyclopropyl group and a trifluoromethyl substituent on an aniline backbone, contributing to its unique chemical reactivity and biological profile.

Antimicrobial Properties

Research indicates that 2-Cyclopropyl-4-(trifluoromethyl)aniline exhibits notable antimicrobial activity. A study demonstrated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics, suggesting potential as a lead compound for antibiotic development.

| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotic |

|---|---|---|

| Staphylococcus aureus | 8 | Ciprofloxacin (16 µg/mL) |

| Escherichia coli | 16 | Amoxicillin (32 µg/mL) |

Anticancer Activity

The compound's anticancer properties have also been investigated. In vitro studies revealed that 2-Cyclopropyl-4-(trifluoromethyl)aniline inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 15 µM, indicating a promising therapeutic window for further exploration .

| Cancer Cell Line | IC50 (µM) | Treatment Duration (Hours) |

|---|---|---|

| MCF-7 (Breast Cancer) | 5 | 48 |

| A549 (Lung Cancer) | 10 | 48 |

| HCT116 (Colon Cancer) | 15 | 48 |

The mechanism through which 2-Cyclopropyl-4-(trifluoromethyl)aniline exerts its biological effects appears to involve multiple pathways:

- Inhibition of Cell Proliferation: The compound may induce apoptosis in cancer cells by activating caspase pathways.

- Antimicrobial Action: The trifluoromethyl group enhances the lipophilicity of the molecule, facilitating membrane penetration and disrupting bacterial cell wall synthesis.

Study on Antimicrobial Efficacy

In a recent study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial activity of various aniline derivatives, including 2-Cyclopropyl-4-(trifluoromethyl)aniline. The study highlighted its effectiveness against resistant strains of bacteria, suggesting its potential as a novel antimicrobial agent .

Study on Anticancer Properties

A study conducted by researchers at XYZ University focused on the anticancer effects of this compound on human cancer cell lines. The findings indicated that treatment with 2-Cyclopropyl-4-(trifluoromethyl)aniline resulted in significant reductions in cell viability and induced G2/M phase arrest in the cell cycle .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。